SNAP 5089
Overview
Description
SNAP 5089 is a highly selective alpha1A-adrenoceptor antagonist. It was initially developed by Lundbeck Research USA, Inc. This compound has shown significant selectivity for the alpha1A-adrenoceptor over other adrenoceptor subtypes, making it a valuable tool in pharmacological research .
Preparation Methods
The synthesis of SNAP 5089 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of a piperidine ring and subsequent functionalization .
Chemical Reactions Analysis
SNAP 5089 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives, which may have different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SNAP 5089 has several scientific research applications, including:
Pharmacological Research: It is used to study the role of alpha1A-adrenoceptors in various physiological and pathological processes.
Cardiovascular Research: The compound is used to investigate the effects of alpha1A-adrenoceptor antagonism on cardiovascular function, including blood pressure regulation and heart rate.
Urogenital Research: This compound is used to study the effects of alpha1A-adrenoceptor antagonism on urogenital function, including the treatment of benign prostatic hyperplasia.
Mechanism of Action
SNAP 5089 exerts its effects by selectively binding to and antagonizing the alpha1A-adrenoceptor. This receptor is involved in the regulation of vascular tone and smooth muscle contraction. By blocking this receptor, this compound inhibits the action of endogenous catecholamines, leading to vasodilation and relaxation of smooth muscle .
Comparison with Similar Compounds
SNAP 5089 is unique in its high selectivity for the alpha1A-adrenoceptor compared to other adrenoceptor subtypes. Similar compounds include:
Tamsulosin: Another alpha1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
Doxazosin: A non-selective alpha1-adrenoceptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.
Prazosin: A non-selective alpha1-adrenoceptor antagonist used in the treatment of hypertension.
This compound’s high selectivity for the alpha1A-adrenoceptor makes it a valuable tool for studying the specific role of this receptor subtype in various physiological and pathological processes.
Biological Activity
SNAP 5089 is a compound recognized for its significant biological activity as a subtype-selective antagonist of the alpha-1A adrenergic receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
- Chemical Name : 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
- CAS Number : 157066-77-8
- Purity : ≥98%
- Selectivity : Over 600-fold for alpha-1A over other adrenergic receptors (alpha-1B, alpha-2A, alpha-2B, alpha-2C) and L-type calcium channels .
This compound primarily functions by selectively blocking the alpha-1A adrenergic receptor. This blockade leads to various physiological effects:
- Vasodilation : Inhibition of noradrenaline-induced contractions in vascular tissues.
- Urological Effects : Potential benefits in treating benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the bladder neck .
- Cardiovascular Implications : Its selectivity allows for targeted effects in cardiovascular research without significant interactions with other adrenergic receptor subtypes.
Binding Affinity and Selectivity
The binding affinity of this compound to various adrenergic receptors has been quantitatively assessed through Schild regression analyses. The following table summarizes the K_i values for different receptor subtypes:
Receptor Subtype | K_i (nM) |
---|---|
Alpha-1A | 0.35 |
Alpha-1B | 220 |
Alpha-1D | 540 |
Alpha-2A | 800 |
Alpha-2B | 1200 |
Alpha-2C | 370 |
These values indicate that this compound exhibits a strong preference for the alpha-1A receptor, making it a valuable tool for studying this specific pathway in various biological contexts .
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Benign Prostatic Hyperplasia (BPH) :
- Cardiovascular Research :
Research Findings and Applications
This compound's selectivity and mechanism of action have led to its exploration in various therapeutic areas:
- Urology : Targeting alpha-1A receptors may alleviate symptoms associated with lower urinary tract symptoms (LUTS) due to BPH.
- Cardiology : Its role in cardiovascular research is pivotal for understanding adrenergic signaling pathways without off-target effects.
Properties
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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